bis(trifluoromethylsulfonyl)azanide;manganese(2+) bis(trifluoromethylsulfonyl)azanide;manganese(2+)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17622048
InChI: InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
SMILES:
Molecular Formula: C4F12MnN2O8S4
Molecular Weight: 615.2 g/mol

bis(trifluoromethylsulfonyl)azanide;manganese(2+)

CAS No.:

Cat. No.: VC17622048

Molecular Formula: C4F12MnN2O8S4

Molecular Weight: 615.2 g/mol

* For research use only. Not for human or veterinary use.

bis(trifluoromethylsulfonyl)azanide;manganese(2+) -

Specification

Molecular Formula C4F12MnN2O8S4
Molecular Weight 615.2 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;manganese(2+)
Standard InChI InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Standard InChI Key NNWDGVNRIAAYMY-UHFFFAOYSA-N
Canonical SMILES C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2]

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

The compound’s structure features a central manganese(II) ion (Mn2+\text{Mn}^{2+}) coordinated by two bis(trifluoromethylsulfonyl)azanide ligands (NTf2\text{NTf}_2^-). Each ligand comprises two trifluoromethylsulfonyl groups (CF3SO2\text{CF}_3\text{SO}_2) bonded to a central nitrogen atom, forming a delocalized anionic charge . The Mn–N bond distance, as inferred from analogous manganese complexes, ranges between 2.10–2.25 Å, with octahedral geometry stabilized by weak interactions with solvent molecules in the solid state.

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC4F12MnN2O8S4\text{C}_4\text{F}_{12}\text{MnN}_2\text{O}_8\text{S}_4
Coordination GeometryOctahedral
Mn–N Bond Length2.15 Å (avg.)
Anion SymmetryC2C_2 (distorted)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,350–1,150 cm1^{-1} correspond to asymmetric S=O stretching vibrations, while peaks near 740 cm1^{-1} arise from C–F bending modes.

  • NMR Spectroscopy: 19F^{19}\text{F} NMR exhibits a singlet at −79 ppm (CF3_3 groups), and 55Mn^{55}\text{Mn} NMR shows a paramagnetically broadened signal due to the Mn2+\text{Mn}^{2+} center’s high spin state (d5d^5).

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via metathesis between manganese(II) salts and bis(trifluoromethanesulfonyl)imide (HNTf2\text{HNTf}_2) under anhydrous conditions:

Mn(OAc)2+2 HNTf2Mn(NTf2)2+2 HOAc\text{Mn(OAc)}_2 + 2\ \text{HNTf}_2 \rightarrow \text{Mn(NTf}_2\text{)}_2 + 2\ \text{HOAc}

Key Steps:

  • Dissolve manganese(II) acetate in dimethyl sulfoxide (DMSO) at 60°C.

  • Add HNTf2\text{HNTf}_2 dropwise under nitrogen atmosphere.

  • Precipitate the product using diethyl ether, followed by vacuum drying.

Table 2: Synthesis Optimization Parameters

ConditionOptimal ValueImpact on Yield
SolventDMSOMaximizes solubility
Temperature60°CPrevents ligand decomposition
Reaction Time4 hoursCompletes ligand exchange

Applications in Catalysis and Material Science

Organic Synthesis

  • Cross-Coupling Reactions: The compound catalyzes Sonogashira and Suzuki-Miyaura couplings, achieving turnover numbers (TON) of 104^4–105^5 due to its Lewis acidity and redox stability.

  • Alkyne Cyclization: Facilitates the formation of indoles and benzofurans via intramolecular cyclization, with yields exceeding 80%.

Electrochemical Systems

  • Lithium-Ion Batteries: As a conductive salt in electrolytes, it enhances ionic conductivity (σ=12 mS/cm\sigma = 12\ \text{mS/cm}) and suppresses manganese dissolution at high voltages (>4.5 V) .

  • Supercapacitors: Improves energy density (25 Wh/kg) when used in hybrid organic-inorganic electrolytes .

ApplicationParameterValue
Lithium-Ion BatteriesIonic Conductivity12 mS/cm
SupercapacitorsEnergy Density25 Wh/kg
Cycle StabilityCapacity Retention95% (1,000 cycles)

Comparative Analysis with Related Manganese Compounds

Solubility and Reactivity

Bis(trifluoromethylsulfonyl)azanide;manganese(2+) exhibits superior solubility in acetonitrile (>0.5 M>0.5\ \text{M}) compared to manganese sulfate (<0.01 M<0.01\ \text{M}) or chloride (0.1 M0.1\ \text{M}), enabling its use in homogeneous catalysis.

Table 4: Solubility in Common Solvents

CompoundAcetonitrileWaterTHF
Mn(NTf2_2)2_2>0.5 M<0.001 M0.2 M
MnSO4_4<0.01 M0.5 M<0.01 M
MnCl2_20.1 M5.3 M<0.01 M

Thermal Stability

Decomposition begins at 280°C (TGA), outperforming manganese acetate (decomposes at 160°C) due to the robust NTf2\text{NTf}_2^- ligands.

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